(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine
Description
Properties
Molecular Formula |
C7H14N4S |
|---|---|
Molecular Weight |
186.28 g/mol |
IUPAC Name |
(Z)-(5-tert-butyl-3,6-dihydro-1,3,4-thiadiazin-2-ylidene)hydrazine |
InChI |
InChI=1S/C7H14N4S/c1-7(2,3)5-4-12-6(9-8)11-10-5/h4,8H2,1-3H3,(H,9,11) |
InChI Key |
JSYWCHPLHXPDFM-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)(C)C1=NN/C(=N/N)/SC1 |
Canonical SMILES |
CC(C)(C)C1=NNC(=NN)SC1 |
Origin of Product |
United States |
Preparation Methods
Preparation via Hydrazide Intermediates from Tert-Butyl Carbazate
The initial step involves transforming tert-butyl carbazate (a carbazate ester) into hydrazide derivatives, which serve as versatile precursors for heterocyclic ring formation.
Reaction with Ammonium Thiocyanate and Phenyl Isothiocyanate:
Tert-butyl carbazate reacts with ammonium thiocyanate in dry benzene under reflux to produce a hydrazinecarbothioamide intermediate (compound 4). This intermediate features a hydrazine moiety linked to a thiocarbonyl group, setting the stage for heterocycle synthesis.Cyclization to Thiadiazole Derivatives:
Treatment of hydrazide 4 with sodium hydroxide induces cyclodehydration, yielding 5-tert-butoxy-1,2,4-thiadiazole-3-thione (compound 5) . This heterocycle contains the core thiadiazine structure, which is directly related to the target compound's thiadiazine ring.
Formation of Oxadiazoles and Thiadiazoles
Reaction with Carbon Disulfide and Potassium Hydroxide:
Hydrazide 4 reacts with CS₂ and KOH in ethanol, leading to the formation of 5-tert-butoxy-1,3,4-oxadiazole-2(3H)-thione (compound 6) . This process involves the cyclization of hydrazide derivatives with CS₂, forming a five-membered heterocycle with sulfur and nitrogen atoms, which are characteristic of oxadiazoles and thiadiazoles.Substituted Heterocycles:
Compound 6 can undergo further modifications, such as methylation with methyl iodide to produce methylthio derivatives, or glycosylation with tetra-O-acetyl-β-D-glucopyranosyl bromide to generate glycosylated oxadiazoles (compounds 7 and 8). These derivatives expand the chemical diversity and potential biological activity of the core heterocycle.
Hydrazine Derivatives and Ring Closure
Reaction with Hydrazine Hydrate:
The oxadiazole derivative 6 reacts with hydrazine hydrate to produce 4-amino-5-tert-butoxy-3H-1,2,4-triazole-3-thione (compound 10) . This transformation involves nucleophilic attack and ring expansion, leading to the formation of a triazole ring fused with the thiadiazine core, which is central to the target compound.Formation of Thiadiazine Derivatives:
Further reaction of compound 10 with 2-bromo-1-phenylethanone yields fused heterocyclic systems such as triazolothiadiazine derivatives (compound 11) , illustrating the versatility of these intermediates for constructing complex heterocycles relevant to the core structure of (5-Tert-butyl-6H-thiadiazin-2-YL)hydrazine .
Summary of Key Reaction Conditions and Pathways
| Step | Starting Material | Reagents | Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Tert-butyl carbazate | Ammonium thiocyanate | Reflux in benzene | Hydrazide 4 | Formation of hydrazinecarbothioamide |
| 2 | Hydrazide 4 | NaOH | Reflux in ethanol | Thiadiazole 5 | Cyclodehydration to thiadiazole |
| 3 | Hydrazide 4 | CS₂, KOH | Ethanol reflux | Oxadiazole 6 | Cyclization with sulfur atom |
| 4 | Oxadiazole 6 | Methyl iodide | Alkaline media | Methylthio derivative 7 | Alkylation step |
| 5 | Oxadiazole 6 | Tetra-O-acetyl-β-D-glucopyranosyl bromide | Aqueous KOH | Glycosylated oxadiazole 8 | Glycosylation step |
| 6 | Oxadiazole 6 | Hydrazine hydrate | Reflux | Hydrazine derivative 10 | Amino substitution |
| 7 | Compound 10 | 2-bromo-1-phenylethanone | Reflux in ethanol | Thiadiazine derivative 11 | Heterocyclic fusion |
Chemical Reactions Analysis
(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another functional group, such as alkyl or aryl groups, using reagents like alkyl halides or aryl halides.
Scientific Research Applications
(5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine is a chemical compound with the molecular formula . It is a member of the thiadiazine family, characterized by a thiadiazine ring structure. This compound is unique because of its specific thiadiazine ring structure and the presence of a hydrazine moiety.
Scientific Research Applications
(5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine has applications in chemistry, biology, medicine, and industry.
Chemistry (5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology This compound is investigated for its potential biological activities, including antimicrobial and antifungal properties. Numerous studies have highlighted the antimicrobial properties of thiadiazine derivatives, with some exhibiting potent antifungal effects against phytopathogenic fungi.
Medicine Explored for potential therapeutic applications, such as in the development of new drugs with specific biological targets.
Industry Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
(5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)hydrazine is a derivative of thiadiazine, a class of compounds known for their diverse biological activities.
Antimicrobial Activity
Thiadiazine derivatives have shown significant activity against various bacterial and fungal strains. One study indicated that derivatives exhibited potent antifungal effects against phytopathogenic fungi.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antifungal | Fungal pathogens |
| 1,3,4-Thiadiazole derivatives | Antibacterial | Gram-positive and Gram-negative bacteria |
Mechanism of Action
The mechanism of action of (5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives
- Structure : Five-membered ring (two nitrogen, one sulfur).
- Example: 2-((5-(4-Methylanilino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetohydrazide ().
- Synthesis : Typically involves condensation of hydrazine derivatives with thiadiazole precursors under reflux (e.g., reaction of hydrazine hydrate with chloroacetyl chloride-modified copolymers, as in ).
- Properties : Lower thermal stability compared to six-membered thiadiazines due to ring strain. Exhibits moderate anticancer activity in vitro .
1,3,4-Oxadiazole Derivatives
- Structure : Five-membered ring (two nitrogen, one oxygen).
- Example : Poly(1,3,4-oxadiazole)s ().
- Synthesis : Cyclization of polyhydrazides under dehydrating conditions.
- Properties : High thermal resistance (>400°C) and low dielectric constants, making them suitable for high-performance polymers. Electron-withdrawing oxadiazole rings enhance electron transport in optoelectronic applications .
1,3,4-Thiadiazine Derivatives
- Structure : Six-membered ring (two nitrogen, one sulfur).
- Example : (Pyrimido[4,5-e][1,3,4]thiadiazin-7-yl)hydrazine derivatives ().
- Synthesis : Microwave-assisted cyclocondensation of alkyl-2-phenylhydrazinecarbodithioates with halogenated pyrimidines, followed by hydrazine substitution (e.g., 70–85% yield in 10–15 minutes under microwave irradiation) .
- Properties : Enhanced thermal stability compared to thiadiazoles due to reduced ring strain. Hydrazine substituents enable energetic salt formation (e.g., detonation velocities up to 8,500 m s⁻¹ in tetrazine analogs; see ).
Substituent Effects
Tert-Butyl Group
- Role : Increases steric hindrance and hydrophobicity.
- Comparison :
Hydrazine/Hydrazide Moieties
- Reactivity : Facilitates nucleophilic substitutions (e.g., benzylation in ) and cyclizations (e.g., spiroheterocycle formation in ).
- Comparison :
Data Table: Key Comparisons
Biological Activity
(5-Tert-butyl-6H-[1,3,4]thiadiazin-2-YL)hydrazine is a chemical compound belonging to the thiadiazine family, characterized by its unique structure that includes a tert-butyl group and a hydrazine moiety. Its molecular formula is C7H14N4S, and it has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butylamine with thiocarbohydrazide in the presence of solvents like ethanol or methanol under controlled heating conditions. This method allows for the formation of the thiadiazine ring while ensuring high yields and purity of the final product.
The biological activity of this compound can be attributed to its interaction with various molecular targets. It may act as an inhibitor or activator of specific enzymes, which is crucial for its pharmacological effects. The structural components—the thiadiazine ring and hydrazine moiety—play significant roles in determining its binding affinity and specificity towards target molecules.
Biological Activities
Research has indicated that compounds within the thiadiazole family exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thiadiazole demonstrate significant antimicrobial properties. For instance, certain synthesized derivatives have been tested against various strains of bacteria and fungi, showing promising results in inhibiting microbial growth .
- Anticancer Properties : Thiadiazole derivatives have been explored for their anticancer potential. Compounds similar to this compound have been reported to induce apoptosis in cancer cells through various mechanisms .
- Anti-inflammatory Effects : Some studies suggest that thiadiazole derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Case Studies
- Antimicrobial Activity Study : A study conducted on new 1,3,4-thiadiazole derivatives synthesized from hydrazine hydrate showed effective antimicrobial activity against several microorganisms. The structure-activity relationship indicated that modifications in the thiadiazole ring could enhance efficacy against specific pathogens .
- Anticancer Research : Another investigation into the anticancer properties of thiadiazole derivatives revealed that certain compounds could inhibit cell proliferation in various cancer cell lines. The study highlighted the importance of structural features in enhancing cytotoxicity against cancer cells .
Comparative Analysis
A comparison between this compound and other related compounds reveals distinct differences in biological activity:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| (5-tert-butyl-6H-[1,3,4]thiadiazol-2-YL)hydrazine | High | Moderate | High |
| (5-tert-butyl-6H-[1,3,4]thiadiazepin-2-YL)hydrazine | Low | High | Low |
Q & A
Q. What are the established synthetic routes for (5-tert-butyl-6H-[1,3,4]thiadiazin-2-yl)hydrazine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via cyclization of acyl hydrazines or thiohydrazines. A common approach involves:
Cyclization : Reacting tert-butyl-substituted acyl hydrazines with Lawesson’s reagent (for sulfur introduction) in toluene under reflux for 7–12 hours .
Hydrazination : Treating intermediates with hydrazine hydrate in ethanol under reflux, followed by purification via column chromatography (chloroform/ethyl acetate, 5:1) .
- Critical Factors :
- Temperature : Prolonged reflux (≥6 hours) ensures complete cyclization but may reduce yield due to side reactions.
- Solvent Choice : Toluene minimizes byproduct formation compared to polar solvents .
- Yield Optimization : Yields range from 50–75%, depending on substituent steric effects and reagent stoichiometry .
Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms hydrazine NH protons (δ 8.5–9.5 ppm) and tert-butyl carbons (δ 28–32 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 255.28 for C₁₀H₁₅N₄S) .
- Elemental Analysis : CHNS data should align with theoretical values (±0.3% tolerance) .
- X-ray Crystallography : Resolves tautomeric preferences (e.g., thione vs. thiol forms) in the thiadiazine ring .
Q. What preliminary biological activities are reported for structurally analogous 1,3,4-thiadiazine derivatives?
- Methodological Answer : Analogous compounds exhibit:
- Antimicrobial Activity : MIC values of 8–32 µg/mL against E. coli and C. albicans via membrane disruption .
- Anti-Tubercular Effects : IC₅₀ < 10 µM against Mycobacterium tuberculosis H37Rv, linked to mycobacterial enzyme inhibition .
- Testing Protocols :
- In Vitro Assays : Broth microdilution (CLSI guidelines) for MIC determination .
- Structure-Activity Trends : Electron-withdrawing substituents (e.g., nitro groups) enhance potency .
Advanced Research Questions
Q. How can synthetic pathways be optimized to address low yields in multi-step reactions?
- Methodological Answer :
- One-Pot Synthesis : Combining cyclization and hydrazination steps using acetic acid as a dual solvent/catalyst reduces intermediate isolation losses (yield improvement: ~20%) .
- Microwave-Assisted Reactions : Shorten reaction times (e.g., 2 hours vs. 12 hours) while maintaining >70% yield .
- Catalyst Screening : Triethylamine or K₂CO₃ accelerates thiadiazine ring closure .
- Example : A three-component reaction of 3-(2-bromoacetyl)coumarins with thiocarbohydrazide achieved 85% yield under ethanol reflux .
Q. What experimental and computational strategies resolve contradictions in tautomeric structure elucidation?
- Methodological Answer :
- Experimental :
- Variable Temperature NMR : Identifies dynamic tautomerism (e.g., thione ↔ thiol shifts) between 25–80°C .
- IR Spectroscopy : Distinct C=S (1050–1150 cm⁻¹) vs. S-H (2550–2600 cm⁻¹) stretches confirm dominant tautomers .
- Computational :
- DFT Calculations : Compare Gibbs free energy of tautomers (B3LYP/6-31G* level). Thione forms are typically more stable by 2–5 kcal/mol .
- Case Study : X-ray data for a related compound showed 85% thione tautomer prevalence, aligning with DFT predictions .
Q. How do substituent modifications influence the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrazine Decomposition Studies :
- pH-Dependent Stability : At pH 7.4 (phosphate buffer), the hydrazine moiety degrades via hydrolysis (t₁/₂ ~4 hours). tert-Butyl groups slow degradation by 30% via steric protection .
- Thermal Stability : DSC analysis shows decomposition onset at 180°C, suitable for room-temperature biological assays .
- Derivatization Strategies :
- Schiff Base Formation : Condensation with aldehydes (e.g., 4-fluorobenzaldehyde) stabilizes the hydrazine group, increasing t₁/₂ to >12 hours .
Q. What methodologies are recommended for establishing structure-activity relationships (SAR) in antimicrobial applications?
- Methodological Answer :
- Library Design : Synthesize derivatives with systematic substituent variations (e.g., alkyl, aryl, nitro groups) .
- Biological Testing :
- Dose-Response Curves : Determine IC₅₀ values against Gram-positive/-negative bacteria and fungi .
- Mechanistic Studies : Check membrane permeability (propidium iodide uptake) and enzyme inhibition (e.g., dihydrofolate reductase assays) .
- SAR Trends :
- Electron-Deficient Aromatics : Enhance activity against methicillin-resistant Staphylococcus aureus (MRSA) .
- Hydrophobic Substituents : Improve bioavailability but may reduce solubility .
Data Contradiction Analysis
Q. Why do different studies report conflicting bioactivity data for similar 1,3,4-thiadiazine derivatives?
- Methodological Answer :
- Strain Variability : C. albicans susceptibility varies by clinical isolate source (e.g., ATCC vs. hospital strains) .
- Assay Conditions : Discrepancies in inoculum size (10⁵ vs. 10⁶ CFU/mL) or growth media (Mueller-Hinton vs. RPMI) alter MIC values .
- Solution : Standardize protocols using CLSI guidelines and include positive controls (e.g., fluconazole for fungi) .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
